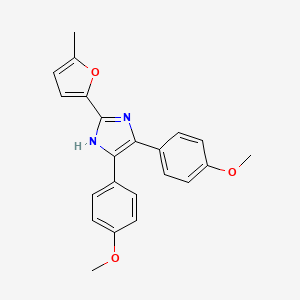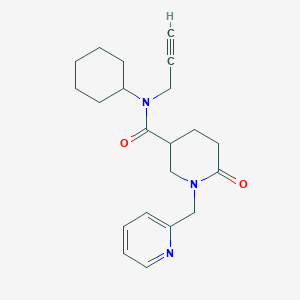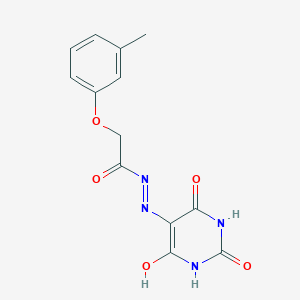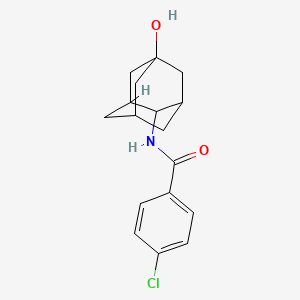![molecular formula C18H29NO2 B3854436 4-[6-(2,5-dimethylphenoxy)hexyl]morpholine](/img/structure/B3854436.png)
4-[6-(2,5-dimethylphenoxy)hexyl]morpholine
Overview
Description
4-[6-(2,5-dimethylphenoxy)hexyl]morpholine is an organic compound with the molecular formula C18H29NO2 It is characterized by a morpholine ring attached to a hexyl chain, which is further substituted with a 2,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2,5-dimethylphenoxy)hexyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Preparation of 6-bromohexyl-2,5-dimethylphenyl ether: This intermediate can be synthesized by reacting 2,5-dimethylphenol with 6-bromohexanol in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 6-bromohexyl-2,5-dimethylphenyl ether is then reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2,5-dimethylphenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[6-(2,5-dimethylphenoxy)hexyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[6-(2,5-dimethylphenoxy)hexyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-(2,4-dimethylphenoxy)hexyl]morpholine
- 4-[6-(2,6-dimethylphenoxy)hexyl]morpholine
Comparison
Compared to its analogs, 4-[6-(2,5-dimethylphenoxy)hexyl]morpholine is unique due to the specific positioning of the methyl groups on the phenoxy ring. This positioning can influence the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[6-(2,5-dimethylphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-16-7-8-17(2)18(15-16)21-12-6-4-3-5-9-19-10-13-20-14-11-19/h7-8,15H,3-6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBCXXXHWHUKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate](/img/structure/B3854357.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)


![ethyl (2E)-2-[(3-carbamoyl-4-chlorophenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B3854377.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B3854379.png)
![N'-[4-(dipropylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B3854381.png)

![1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3854406.png)
![N-{2-[2-(8-hydroxy-5,7-dimethyl-2-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B3854410.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-hydroxy-3-methoxybenzamide](/img/structure/B3854417.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B3854428.png)
![2-Phenylethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3854431.png)
